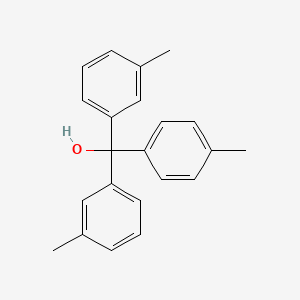
3,3'-Dimethyl-4''-methyltrityl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dimethyl-4’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O and a molecular weight of 302.41 g/mol . This compound is characterized by its trityl (triphenylmethyl) moiety, which is a common protective group in organic synthesis. It is used in various chemical processes due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3’-Dimethyl-4’‘-methyltrityl alcohol can be synthesized through several methods. One common approach involves the reaction of 3,3’-dimethylbenzophenone with methylmagnesium bromide (Grignard reagent) followed by hydrolysis . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-Dimethyl-4’'-methyltrityl alcohol may involve large-scale Grignard reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dimethyl-4’'-methyltrityl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
3,3’-Dimethyl-4’'-methyltrityl alcohol has several applications in scientific research:
Chemistry: Used as a protective group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Mécanisme D'action
The mechanism of action of 3,3’-Dimethyl-4’'-methyltrityl alcohol involves its ability to act as a protective group. The trityl moiety stabilizes the compound by preventing unwanted reactions at the protected site. This stabilization is achieved through steric hindrance and electronic effects, which shield the functional group from reactive species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylmethanol: Similar structure but lacks the methyl groups on the phenyl rings.
3,3’-Dimethylbenzophenone: Precursor in the synthesis of 3,3’-Dimethyl-4’'-methyltrityl alcohol.
4-Methylbenzophenone: Another related compound with a different substitution pattern on the phenyl rings.
Uniqueness
3,3’-Dimethyl-4’'-methyltrityl alcohol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly useful as a protective group in organic synthesis, offering advantages in terms of selectivity and stability compared to other trityl derivatives .
Propriétés
Formule moléculaire |
C22H22O |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
bis(3-methylphenyl)-(4-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O/c1-16-10-12-19(13-11-16)22(23,20-8-4-6-17(2)14-20)21-9-5-7-18(3)15-21/h4-15,23H,1-3H3 |
Clé InChI |
JJUDTRTZFRVZNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



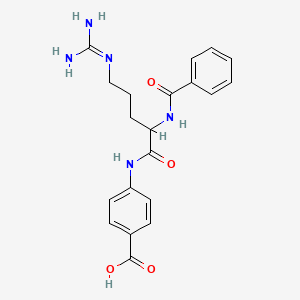

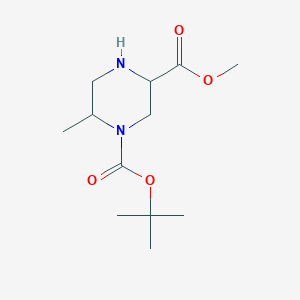
![Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13393794.png)
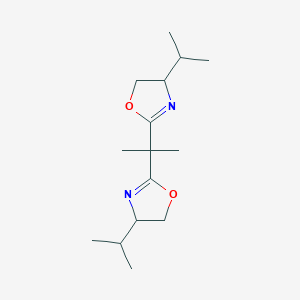
![copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13393820.png)
![3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride](/img/structure/B13393823.png)
![2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393825.png)
![(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methyl](/img/structure/B13393843.png)
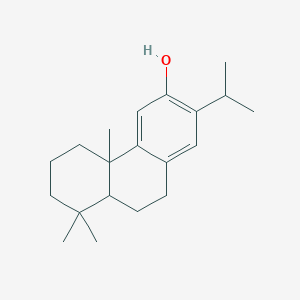
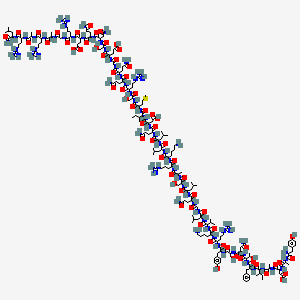
![17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13393865.png)
